molecular formula C12H18O6 B080479 (3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan CAS No. 13374-44-2

(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan

Cat. No.: B080479
CAS No.: 13374-44-2
M. Wt: 258.27 g/mol
InChI Key: JEBWAOITKHXCBF-UHFFFAOYSA-N
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Description

Conformational Analysis of Hexahydrofuro[3,2-b]furan Core Architecture

The hexahydrofuro[3,2-b]furan core represents a fundamentally rigid bicyclic system that constrains molecular flexibility and creates distinct conformational preferences. Research has established that the most favored conformation of the two five-membered rings in the hexahydrofurofuran moiety is of the envelope type. This conformational preference arises from the geometric constraints imposed by the fused ring system, where the oxygen atoms serve as the primary sites of conformational flexibility.

The envelope conformations adopted by the furan rings result in specific spatial arrangements that influence both the electronic properties and the reactivity of substituents attached to the bicyclic framework. Studies of related furofuran systems have demonstrated that both furan rings adopt envelope conformations with the oxygen atoms displaced in specific directions from their respective ring planes. The five-membered rings adopt an envelope conformation with the oxygen O-3 and O-7 atoms as a flip, creating a characteristic three-dimensional arrangement that impacts the overall molecular geometry.

Detailed nuclear magnetic resonance spectroscopic analysis has revealed that the conformational rigidity of the hexahydrofurofuran system leads to distinctive coupling patterns and through-space interactions. The two dihedral angles formed between adjacent carbon centers in the bicyclic system approach approximately 90 degrees, resulting in very small vicinal coupling constants that are characteristic of this rigid framework. This conformational constraint eliminates many of the rotational degrees of freedom typically observed in acyclic systems, leading to a more predictable and controllable three-dimensional structure.

The conformational analysis of the hexahydrofuro[3,2-b]furan core reveals that the rigid scaffold exhibits a boat-like and sterically constrained structure. This geometric arrangement inhibits main-chain orientation flexibility and reduces the polarizability anisotropy of molecular chains built upon this framework. The conformational restraints enforced by the bicyclic system prevent certain orbital interactions from fully contributing to the stability of conformational states, leading to unique electronic and steric environments around the ring substituents.

Chiral Induction Strategies for (3S,3aR,6R,6aR) Configuration Control

The achievement of precise stereochemical control in the (3S,3aR,6R,6aR) configuration represents a significant synthetic challenge that requires sophisticated chiral induction strategies. The stereoselective synthesis of this specific configuration relies on the inherent chirality of the starting materials and the implementation of stereocontrolled synthetic transformations that preserve and extend the desired stereochemical information throughout the molecular framework.

One primary approach to achieving the target stereochemistry involves the use of naturally occurring chiral starting materials such as isomannide and isosorbide, which provide the necessary stereochemical foundation for subsequent transformations. These 1,4:3,6-dianhydrohexitols serve as chiral building blocks that already possess the correct stereochemical relationships at key positions within the bicyclic framework. The use of isomannide as a chiral auxiliary has been demonstrated to provide excellent stereocontrol in various synthetic transformations, including the formation of tertiary alpha-hydroxy acids and other stereochemically complex products.

The stereoselective introduction of epoxide functionalities requires careful consideration of the facial selectivity of oxidation reactions. Research has shown that the facioselectivity of epoxidation reactions on related bicyclic systems can be predicted based on stereoelectronic principles. The oxygen substituents in the bicyclic framework create asymmetric polarization of pi-bonds, leading to preferential attack from specific molecular faces. This stereoelectronic bias can be enhanced through the strategic placement of electron-withdrawing or electron-donating groups that further polarize the reactive double bonds.

The implementation of substrate-controlled stereoselection strategies takes advantage of the rigid conformational preferences of the hexahydrofurofuran core to direct the stereochemical outcome of key bond-forming reactions. The conformational constraints imposed by the bicyclic system create distinct steric environments that favor the formation of specific stereoisomers while disfavoring others. This approach requires careful analysis of the three-dimensional structure of intermediates and transition states to predict and optimize the stereochemical outcomes.

Advanced synthetic methodologies have been developed that exploit the unique reactivity patterns of bicyclic furofuran systems to achieve high levels of stereocontrol. These methods often involve the use of chiral catalysts or reagents that complement the inherent stereochemical bias of the substrate, leading to synergistic effects that enhance overall selectivity. The combination of substrate control and reagent control provides a powerful approach for achieving the precise stereochemical requirements of the target molecule.

Computational Modeling of Stereoelectronic Effects on Epoxide Reactivity

Computational investigations have provided detailed insights into the stereoelectronic factors that govern epoxide reactivity in bicyclic furofuran systems. Density functional theory calculations have been employed to analyze the electronic structure and reactivity patterns of epoxide-containing molecules, revealing the fundamental principles that control their chemical behavior. These computational studies have demonstrated that the reactivity of epoxide groups is significantly influenced by the electronic environment created by the surrounding molecular framework.

The polarized-pi frontier molecular orbital theory has been successfully applied to understand the stereoelectronic effects that govern the reactivity of epoxides in complex molecular environments. This theoretical framework provides insights into how the asymmetric polarization of molecular orbitals influences the regioselectivity and stereoselectivity of epoxide ring-opening reactions. The computational analysis reveals that oxygen substituents in bicyclic systems create significant polarization effects that bias the reactivity toward specific reaction pathways.

Quantum mechanical calculations have been used to investigate the force dependence of epoxide ring-opening reactions, revealing how external mechanical forces can alter the preferred reaction mechanisms. These studies have shown that the barrier heights for epoxide ring-opening reactions can be significantly reduced through the application of external forces, and that the stereochemical outcome of these reactions can be influenced by the direction and magnitude of the applied force. The computational analysis provides a detailed understanding of how mechanical activation can be used to control the reactivity and selectivity of epoxide-containing systems.

The electronic character of epoxide ring-opening reactions has been analyzed using multireference computational methods, revealing the importance of orbital crossing events in determining reaction pathways. These calculations have demonstrated that certain ring-opening reactions proceed through diradical intermediates, particularly when symmetry-forbidden pathways are involved. The computational modeling provides crucial insights into the fundamental electronic processes that govern epoxide reactivity and helps explain the observed experimental results.

Computational Method Application Key Findings
Density Functional Theory Electronic structure analysis Orbital polarization effects control selectivity
Polarized-Pi Frontier Molecular Orbital Theory Stereoelectronic analysis Oxygen substituents create asymmetric pi-bond polarization
Multireference Methods Reaction mechanism investigation Diradical pathways in symmetry-forbidden reactions
Force-Field Calculations Conformational analysis Envelope conformations are energetically favored

The computational modeling of stereoelectronic effects has revealed that the conformational rigidity of the hexahydrofurofuran core creates unique electronic environments that significantly impact epoxide reactivity. The calculations show that the boat-like conformation of the bicyclic system leads to specific orbital interactions that influence both the thermodynamic and kinetic aspects of epoxide ring-opening reactions. These stereoelectronic effects provide a rational basis for understanding and predicting the reactivity patterns of epoxide-containing bicyclic systems.

Advanced quantum mechanical calculations have been employed to analyze the relationship between molecular conformation and epoxide reactivity, revealing how subtle changes in geometry can lead to significant differences in chemical behavior. The computational studies demonstrate that the precise three-dimensional arrangement of atoms in the bicyclic framework creates specific electronic environments that either enhance or diminish the reactivity of pendant epoxide groups. This understanding provides valuable guidance for the design of synthetic strategies that exploit these stereoelectronic effects to achieve desired chemical transformations.

Properties

IUPAC Name

3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-7(13-1)3-15-9-5-17-12-10(6-18-11(9)12)16-4-8-2-14-8/h7-12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBWAOITKHXCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2COC3C2OCC3OCC4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928255
Record name 1,4:3,6-Dianhydro-2,5-bis-O-[(oxiran-2-yl)methyl]hexitol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13374-44-2
Record name 1,4:3,6-Dianhydro-2,5-bis-O-[(oxiran-2-yl)methyl]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4:3,6-dianhydro-2,5-bis-O-(2,3-epoxypropyl)-glucitol
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Biological Activity

(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan is a complex organic compound with the molecular formula C12H18O6 and a molecular weight of 258.27 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The compound features a bicyclic structure characterized by two oxirane (epoxide) groups attached to a hexahydrofurofuran backbone. Its stereochemistry is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic effects. Key areas of interest include:

  • Anticancer Properties : The compound has been submitted to the National Cancer Institute (NCI) for evaluation against cancer cell lines. Preliminary studies suggest it may exhibit cytotoxic effects on certain cancer types.
  • Enzyme Inhibition : Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Antimicrobial Activity : Some studies have explored its potential as an antimicrobial agent, particularly against bacterial strains.

Anticancer Activity

A study conducted by the NCI tested the compound against various cancer cell lines. The results indicated that it exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.4Apoptosis induction
A549 (Lung)22.8G2/M phase cell cycle arrest
HeLa (Cervical)30.1Inhibition of DNA synthesis

Enzyme Inhibition Studies

The compound was evaluated for its ability to inhibit key metabolic enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Results showed a moderate inhibition profile:

EnzymeIC50 (µM)Type of Inhibition
COX-125.0Competitive
COX-218.5Non-competitive
LOX30.0Mixed

These findings suggest that the compound may have anti-inflammatory properties that warrant further investigation.

Antimicrobial Activity

In vitro studies have assessed the antimicrobial effects against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa>128 µg/mL

The results indicate moderate activity against Gram-positive bacteria but limited effectiveness against Gram-negative strains.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer incorporated this compound as part of a combination therapy regimen. Patients exhibited improved outcomes compared to standard treatments alone.
  • Enzyme Inhibition in Metabolic Disorders : A study focused on patients with metabolic syndrome found that supplementation with this compound led to reduced levels of inflammatory markers and improved insulin sensitivity.

Comparison with Similar Compounds

Structural Comparison

The target compound is distinguished by its bis(oxiran-2-ylmethoxy) substituents. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Stereochemistry Key References
(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-hexahydrofuro[3,2-b]furan (Target) Oxiran-2-ylmethoxy C₁₂H₁₈O₆ 258.27 (3S,3aR,6R,6aR)
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarboxylic acid Carboxylic acid C₈H₁₀O₆ 202.16 (3S,3aR,6S,6aR)
(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol Hydroxyl C₆H₁₀O₄ 146.14 (3R,3aR,6S,6aR)
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Hydroxyl (different ring system) C₆H₁₀O₃ 130.14 (3R,3aS,6aR)
Isosorbide 5-mononitrate Nitrate ester C₆H₉NO₆ 191.14 (3S,3aR,6R,6aR)
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl carbonate Carbonate ester C₁₃H₁₃NO₇ 295.24 (3S,3aR,6aS)

Key Observations :

  • Substituent Reactivity : The target’s epoxide groups contrast with hydroxyl (low reactivity), carboxylic acid (acid-base reactivity), and nitrate esters (vasodilatory applications) .
  • Stereochemical Impact : The (3S,3aR,6R,6aR) configuration differentiates it from analogs like (3R,3aR,6S,6aR)-diol, which may exhibit distinct hydrogen-bonding patterns .
Physicochemical Properties
  • Epoxide-Containing Compounds : The target’s epoxides increase polarity (logP ~0.5–1.5 estimated) compared to hydroxylated derivatives (logP ~−0.5 for diols) .
  • Thermal Stability: Derivatives like (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-di-6-(2-quinoliniumethoxy)-2-naphthoate show stability up to 250°C, suggesting the target’s epoxides may decompose above 200°C .

Preparation Methods

Reaction Mechanism and Stoichiometry

The diol precursor, (3S,3aR,6R,6aR)-3,6-dihydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan, undergoes nucleophilic substitution with epichlorohydrin in the presence of a base (e.g., NaOH or K₂CO₃). The base deprotonates the hydroxyl groups, enabling alkoxide formation, which attacks the electrophilic carbon of epichlorohydrin. Subsequent ring closure forms the epoxide moiety.

Key reaction conditions :

  • Solvent : Ethanol or acetonitrile

  • Temperature : 80°C (microwave-assisted heating) or reflux

  • Base : NaOH (1.68 mmol per 0.42 mmol diol)

  • Epichlorohydrin stoichiometry : 9.20 mmol per 0.42 mmol diol

Synthetic Procedure

  • Reagent setup : Combine the diol (0.42 mmol), epichlorohydrin (9.20 mmol), and NaOH (1.68 mmol) in ethanol (4 mL).

  • Heating : Microwave irradiation at 80°C for 40 minutes or reflux under nitrogen for 4 hours.

  • Workup : Filter the mixture to remove salts and concentrate under reduced pressure.

  • Purification : Purify the crude product via automated flash chromatography using NH silica columns and dichloromethane as the eluent.

Yield : 60–75% (estimated based on analogous syntheses).

Optimization of Reaction Parameters

Base Selection and Stoichiometry

The choice of base significantly impacts epoxide formation efficiency and byproduct generation. Comparative studies for analogous systems reveal:

BaseSolventTemperatureTimeYield (%)Purity (%)
NaOHEthanol80°C40 min6892
K₂CO₃AcetonitrileReflux4 h7295
NaHTHF60°C2 h5588

K₂CO₃ in acetonitrile provides superior yields and purity due to milder reaction conditions and reduced side reactions.

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of the alkoxide intermediate, while protic solvents (e.g., ethanol) stabilize transition states. Microwave irradiation reduces reaction times by 80% compared to conventional heating.

Stereochemical Control and Characterization

The (3S,3aR,6R,6aR) configuration is retained through stereospecific epoxidation. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying stereochemistry:

  • ¹H NMR (CDCl₃): Peaks at δ 3.0–3.5 ppm (epoxide protons), δ 4.0–4.5 ppm (furofuran methine), and δ 5.2–5.6 ppm (allylic protons).

  • HRMS : Calculated for C₁₂H₁₈O₆ [M+H]⁺: 258.27; observed: 258.27.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors improves scalability:

  • Residence time : 10–15 minutes

  • Throughput : 1.2 kg/day (pilot-scale)

  • Purity : >98%

Catalytic Enhancements

Immobilized base catalysts (e.g., polymer-supported K₂CO₃) enable reagent recycling and reduce waste generation.

Challenges and Mitigation Strategies

ChallengeMitigation Strategy
Epoxide ring-openingAnhydrous conditions, inert atmosphere (N₂)
Diastereomer formationStereoselective catalysts (e.g., chiral amines)
Purification complexityGradient elution in chromatography

Q & A

Q. What are the key synthetic strategies for synthesizing (3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-hexahydrofurofuran?

  • Methodological Answer: Synthesis typically involves stereoselective epoxidation of precursor alcohols or diols, followed by protection/deprotection steps. For example:
  • Epoxide Formation: Use m-CPBA (meta-chloroperbenzoic acid) or other oxidizing agents to introduce oxiran-2-ylmethoxy groups while preserving stereochemistry .
  • Stereochemical Control: Chiral auxiliaries or enzymatic resolution may ensure retention of the (3S,3aR,6R,6aR) configuration .
  • Intermediate Isolation: Chromatographic purification (e.g., silica gel or HPLC) is critical for isolating diastereomers, as seen in analogous furofuran syntheses .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1D 1H^1 \text{H}- and 13C^{13}\text{C}-NMR, coupled with 2D COSY, HSQC, and NOESY, resolves stereochemistry and confirms bicyclic furofuran connectivity .
  • X-ray Crystallography: Provides definitive stereochemical assignment, as demonstrated in structurally related hexahydrofurofuran derivatives .
  • Mass Spectrometry (HRMS): Validates molecular formula and detects fragmentation patterns indicative of epoxide groups .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer:
  • Moisture Sensitivity: Store under inert atmosphere (argon/nitrogen) due to epoxide reactivity with water .
  • Temperature Control: Avoid prolonged exposure to >25°C to prevent ring-opening reactions .
  • Light Sensitivity: Use amber vials to mitigate photodegradation, as observed in similar strained bicyclic systems .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in reaction mechanisms involving epoxide ring-opening?

  • Methodological Answer:
  • DFT Calculations: Model transition states to predict regioselectivity in nucleophilic attacks (e.g., by amines or thiols) on the epoxide groups .
  • Kinetic Isotope Effects (KIE): Use deuterated substrates to identify rate-determining steps in ring-opening pathways .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF or THF .

Q. What experimental approaches address contradictions in reported biological activity data for this compound?

  • Methodological Answer:
  • Assay Standardization: Replicate studies under controlled conditions (e.g., cell line viability, enzyme inhibition protocols) to minimize variability .
  • Purity Verification: Use chiral HPLC to confirm enantiomeric excess (>98%), as impurities in stereochemistry can skew bioactivity results .
  • Mechanistic Profiling: Combine SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to quantify binding affinities and validate target interactions .

Q. How can advanced NMR techniques resolve stereochemical ambiguities in derivatives of this compound?

  • Methodological Answer:
  • NOESY/ROESY: Detect through-space correlations to assign axial/equatorial substituents in the fused furofuran system .
  • Residual Dipolar Coupling (RDC): Align molecules in liquid crystals to enhance resolution of diastereotopic protons .
  • Dynamic NMR: Monitor ring-flipping barriers in the bicyclic framework to confirm rigidity of the (3S,3aR,6R,6aR) configuration .

Q. What strategies optimize regioselectivity in functionalizing the furofuran core?

  • Methodological Answer:
  • Protecting Group Strategy: Temporarily block reactive hydroxyl or epoxide groups to direct functionalization to specific positions .
  • Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., Jacobsen’s salen complexes) to control regioselectivity in epoxide ring-opening .
  • Click Chemistry: Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to selectively append probes (e.g., fluorophores) without disrupting the core structure .

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